N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains several functional groups including an isoxazole ring, an oxadiazole ring, a pyrrolidine ring, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Isoxazole and oxadiazole rings can be formed through various synthetic methods, often involving the reaction of appropriate precursors under specific conditions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the isoxazole and oxadiazole rings might undergo reactions typical of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .
Scientific Research Applications
Synthesis and Predicted Biological Activity
One study involves the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring through a one-pot condensation process. The biological activity of these compounds was predicted, highlighting the potential for diverse therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Anti-inflammatory and Anti-Cancer Agents
Another research effort synthesized a series of substituted benzamide/benzene sulfonamides with a focus on their anti-inflammatory and anti-cancer properties. These compounds were developed through a method involving sodium borohydride reduction, indicating a strategic approach to crafting molecules with significant biological activities (Gangapuram & Redda, 2009).
Antimycobacterial Agents
Further research targeted antimycobacterial agents, synthesizing derivatives that exhibited promising activity against Mycobacterium tuberculosis. This work underscores the critical role of structural modifications in enhancing antimicrobial efficacy (Chavan et al., 2019).
Antibacterial Studies
N-substituted derivatives of a related structural framework were synthesized and evaluated for their antibacterial properties. This investigation provides insights into the structural features conducive to antibacterial activity, showcasing the importance of sulfonamide groups in drug design (Khalid et al., 2016).
Future Directions
properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c22-14(18-16-20-19-15(25-16)13-7-8-17-26-13)11-3-5-12(6-4-11)27(23,24)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHPYFAFYTWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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